molecular formula C14H12ClNO2 B1593549 (4-Chloro-phenylamino)-phenyl-acetic acid CAS No. 33984-30-4

(4-Chloro-phenylamino)-phenyl-acetic acid

Cat. No.: B1593549
CAS No.: 33984-30-4
M. Wt: 261.7 g/mol
InChI Key: DPUWGZGZBBLNHZ-UHFFFAOYSA-N
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Description

General Overview of Substituted Phenylamino (B1219803) Acetic Acid Derivatives in Medicinal Chemistry and Chemical Biology Research

Substituted phenylamino acetic acid derivatives represent a significant class of compounds in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules. Research has shown that derivatives of this scaffold can exhibit a range of pharmacological properties, including anti-inflammatory activity. nih.govnih.gov For instance, the synthesis and evaluation of substituted (2-phenoxyphenyl)acetic acids have led to the discovery of potent anti-inflammatory agents. nih.gov Similarly, substituted phenylthiophenylamines have been investigated for their ability to inhibit prostaglandin (B15479496) synthesis, a key mechanism in inflammation. nih.gov The versatility of this core structure allows for systematic modifications to explore structure-activity relationships (SAR), a fundamental concept in drug discovery.

Significance of Chloro-Substituted Phenyl Systems in Molecular Design for Research Probes

The incorporation of a chlorine atom into a phenyl ring is a common and impactful strategy in molecular design. rsc.org The chloro-substituent can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. rsc.orgchemrxiv.org These modifications can, in turn, affect how the molecule interacts with biological targets. youtube.com The "magic chloro" effect, as it is sometimes referred to in medicinal chemistry, highlights the profound and sometimes unexpected improvements in biological activity or pharmacokinetic profiles that can arise from the introduction of a chlorine atom. rsc.orgchemrxiv.org This has been observed in numerous FDA-approved drugs. rsc.org The presence of a chloro group can also facilitate different types of intermolecular interactions, including halogen bonding, which can enhance binding affinity to proteins. youtube.com

Rationale for Investigating (4-Chloro-phenylamino)-phenyl-acetic acid within Chemical Research Paradigms

The investigation of this compound is predicated on a logical extension of established principles in medicinal chemistry. The core phenylamino-phenyl-acetic acid scaffold is known to be a "privileged structure" for biological activity. The addition of a 4-chloro substituent to one of the phenyl rings is a deliberate design element aimed at potentially modulating the biological and physicochemical properties of the parent molecule.

The rationale for its investigation includes:

Exploring Structure-Activity Relationships (SAR): By comparing the biological activity of this compound with its non-chlorinated or differently substituted analogues, researchers can elucidate the role of the chloro group and its position on the phenyl ring.

Developing Novel Research Probes: This compound can serve as a valuable tool for probing the binding sites and mechanisms of action of specific biological targets.

Potential for New Therapeutic Leads: Given the established anti-inflammatory and other biological activities of related compounds, this compound is a candidate for screening in various disease models.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily focused on its synthesis, characterization, and evaluation as a potential biologically active agent or a molecular probe. The objectives of such research typically include:

Chemical Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and confirming its structure and properties using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Physicochemical Profiling: Determining key properties like solubility, lipophilicity (LogP), and pKa to understand its potential behavior in biological systems.

Biological Screening: Evaluating the compound's activity in a range of in vitro and in vivo assays to identify any potential therapeutic effects or specific molecular targets.

Computational Modeling: Employing molecular docking and other computational methods to predict and rationalize its interactions with biological macromolecules.

Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₄H₁₂ClNO₂261.7
(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acidC₁₅H₁₄ClNO₃291.73
(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acidC₁₄H₁₁ClFNO₂279.70
[2-(2,4-Dichlorophenoxy)phenyl]acetic acidC₁₄H₁₀Cl₂O₃301.14
4-Chlorophenylacetic acidC₈H₇ClO₂170.59
Phenylacetic acid mustardC₁₂H₁₆Cl₂NO₂293.17
3-chloro-4-hydroxyphenylacetic acidC₈H₇ClO₃186.59

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloroanilino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUWGZGZBBLNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308073
Record name (4-Chloro-phenylamino)-phenyl-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33984-30-4
Record name NSC201896
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chloro-phenylamino)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Chloro Phenylamino Phenyl Acetic Acid and Its Analogues

Established Synthetic Routes for Phenylamino (B1219803) Acetic Acid Scaffolds

The construction of the phenylamino acetic acid core relies on established chemical transformations that are broadly applicable to the synthesis of N-aryl amino acids. The primary challenge lies in the efficient and selective formation of the bond between the nitrogen atom of the amino acid moiety and the aryl group.

Nucleophilic Substitution Approaches in the Construction of the Phenylamino Moiety

Nucleophilic aromatic substitution (SNAr) and related condensation reactions represent a traditional approach to forming the aryl-nitrogen bond. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the N-arylation of amines and amino acids. wikipedia.org In this approach, an amine or its corresponding amino acid derivative reacts with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org

The general scheme for an Ullmann-type reaction to form a phenylamino acetic acid scaffold involves the coupling of an aniline (B41778) derivative with a halo-phenylacetic acid, or conversely, a phenylamine with a halo-aromatic compound followed by elaboration of the acetic acid side chain. For the synthesis of a generic phenylamino acetic acid, the reaction would proceed as follows:

Reaction Scheme: Ullmann Condensation

Aryl Halide + Phenylglycine Derivative --(Cu Catalyst, Base, High Temp.)--> N-Aryl Phenylglycine Derivative

Key parameters influencing the success of Ullmann condensations include the nature of the copper catalyst (copper salts like CuI are common), the choice of base (e.g., K₂CO₃, Cs₂CO₃), and the solvent (typically high-boiling polar solvents like DMF or NMP). wikipedia.org While effective, these reactions often require harsh conditions and stoichiometric amounts of copper. wikipedia.org

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)
Aryl IodidePhenylglycineCuIK₂CO₃DMF120-160
Aryl BromidePhenylglycineCu(I) saltCs₂CO₃NMP150-200

This table represents typical conditions for Ullmann-type reactions and may require optimization for specific substrates.

Coupling Reactions for Phenyl-Acetic Acid Formation

Modern synthetic chemistry has largely shifted towards palladium-catalyzed cross-coupling reactions for the formation of C-N bonds due to their milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods. wuxiapptec.com The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wuxiapptec.comorganic-chemistry.org

This reaction is highly versatile and can be applied to the synthesis of N-aryl amino acid esters. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. wuxiapptec.comresearchgate.net

Reaction Scheme: Buchwald-Hartwig Amination

Aryl Halide/Triflate + Phenylglycine Ester --(Pd Catalyst, Ligand, Base)--> N-Aryl Phenylglycine Ester

A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and specialized phosphine ligands (e.g., XPhos, SPhos, BINAP) have been developed to facilitate these couplings with a wide range of substrates. wuxiapptec.comresearchgate.net

Aryl HalideAmine ComponentPd SourceLigandBaseSolventTemperature (°C)
Aryl BromidePhenylglycine Methyl EsterPd(OAc)₂XPhosK₃PO₄Toluene80-110
Aryl ChloridePhenylglycine t-Butyl EsterPd₂(dba)₃SPhosNaOtBuDioxane100-120

This table illustrates common parameter combinations for Buchwald-Hartwig aminations, which are highly dependent on the specific substrates. wuxiapptec.comresearchgate.net

Another relevant coupling strategy is the Suzuki coupling, which can be used to form the phenyl-acetic acid bond itself, for instance, by coupling a boronic acid with an alkyl halide. mdpi.com

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules. The Ugi and Petasis reactions are prominent MCRs for the synthesis of α-amino acid derivatives. nih.govnih.govorganic-chemistry.org

The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govorganic-chemistry.org This reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds rapidly. The reaction typically proceeds at room temperature and is often complete within minutes to hours. nih.gov

Reaction Scheme: Ugi Reaction

Aldehyde + Amine + Carboxylic Acid + Isocyanide --> α-Acylamino Carboxamide

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (often glyoxylic acid for α-amino acid synthesis), and an organoboronic acid. nih.govorganic-chemistry.orgmdpi.com This reaction is particularly useful for preparing N-substituted α-amino acids under mild, often catalyst-free conditions. organic-chemistry.orgmdpi.com

Reaction Scheme: Petasis Reaction

Amine + Glyoxylic Acid + Aryl Boronic Acid --> N-Aryl α-Amino Acid

ReactionComponent 1Component 2Component 3Component 4Solvent
Ugi-4CRBenzaldehyde4-Chloroaniline (B138754)Phenylacetic Acidtert-Butyl isocyanideMethanol
Petasis-3CR4-ChloroanilineGlyoxylic AcidPhenylboronic Acid-Dichloromethane

This table provides illustrative examples of components that could be used in Ugi and Petasis reactions to generate scaffolds related to the target compound.

Specific Synthetic Approaches to (4-Chloro-phenylamino)-phenyl-acetic acid

The synthesis of the specific target molecule, this compound, can be achieved by applying the aforementioned general strategies. This involves the coupling of a 4-chloroaniline moiety with a phenylacetic acid backbone.

Optimization of Reaction Conditions and Catalyst Systems

For a coupling reaction approach such as the Buchwald-Hartwig amination, the synthesis of this compound would likely involve the reaction between a phenylacetic acid ester and 4-chloro-substituted aryl halide (e.g., 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene) or the coupling of 4-chloroaniline with a bromo-phenylacetic acid ester.

Optimization of this reaction is crucial for achieving high yields and purity. Key parameters to consider include:

Palladium Precatalyst : G3 or G4 precatalysts incorporating bulky biarylphosphine ligands are often highly effective. wuxiapptec.com

Ligand : The choice of ligand is paramount. Sterically hindered biaryl monophosphine ligands such as XPhos, SPhos, or RuPhos are frequently used to promote the reductive elimination step and prevent side reactions. wuxiapptec.comresearchgate.net

Base : The strength and nature of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Stronger, non-nucleophilic bases are often preferred. wuxiapptec.com

Solvent : Aprotic polar or nonpolar solvents like toluene, dioxane, or THF are commonly employed. wuxiapptec.com

Temperature : Reactions are typically run at elevated temperatures (80-120 °C), although highly active catalyst systems can sometimes allow for lower temperatures. wuxiapptec.com

ParameterCondition 1Condition 2Condition 3
Pd Source Pd₂(dba)₃Pd(OAc)₂G3-XPhos Precatalyst
Ligand XPhosSPhos(none needed)
Base NaOtBuCs₂CO₃K₃PO₄
Solvent Toluene1,4-DioxaneTHF
Temperature 110 °C100 °C80 °C

This table outlines potential starting points for the optimization of a Buchwald-Hartwig synthesis of the target compound. wuxiapptec.comresearchgate.net

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound and its derivatives is increasingly influenced by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While many traditional syntheses rely on conventional methods, shifts towards more environmentally benign processes are evident.

Key aspects of greener synthetic approaches include:

Simplified Work-up Procedures: Methodologies that reduce the number of purification steps, such as extensive extractions with organic solvents, contribute to a greener process. For instance, some modern syntheses of related phenylacetic acid derivatives are designed to yield products that can be isolated by simple filtration after crystallization, minimizing solvent use. google.com

Use of Safer Solvents: The choice of solvent is critical. While many syntheses still employ solvents like toluene or dioxane, research is exploring the use of less hazardous alternatives. chemicalbook.com Water, when feasible, is an ideal green solvent, and its use in hydrolysis or washing steps is common. google.comgoogle.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. High-yield reactions are a cornerstone of this principle. For example, the synthesis of 2-Chlorophenylacetic acid from o-chlorobenzyl chloride can achieve yields as high as 93.7%, representing good atom economy. chemicalbook.com

Catalysis: The use of catalysts, particularly in small amounts, is preferred over stoichiometric reagents. Copper catalysts are frequently used in the synthesis of related diaryl ether and amine structures, facilitating reactions that might otherwise require harsh conditions. chemicalbook.comgoogle.com

By focusing on these principles, chemists aim to develop synthetic pathways that are not only efficient and cost-effective but also environmentally responsible.

Preparation of Structurally Related Analogs and Derivatives

The core structure of this compound serves as a scaffold for the development of a wide array of analogues and derivatives. Modifications are typically made to the phenyl rings or the acetic acid moiety to explore structure-activity relationships for various applications.

Modification of the Phenyl Ring Substituents (e.g., ortho-, meta-, para-chloro isomers)

The position of the chloro-substituent on the phenylamino ring significantly influences the compound's properties. The synthesis of ortho- and meta-chloro isomers follows similar chemical principles to the para-substituted parent compound. A general and straightforward method for preparing various chlorophenylacetic acid isomers, which are key precursors, is the hydrolysis of the corresponding chlorobenzyl cyanide in a sulfuric acid solution. google.com This method is adaptable for producing ortho-, meta-, and para-chloro phenylacetic acids. google.com

Further modifications can include the introduction of multiple chloro-substituents, as seen in the synthesis of (4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid. chemsrc.com The synthesis of the key intermediate, a substituted diphenylamine (B1679370), is a crucial step in these preparations. google.com

Compound Precursor Synthetic Method Key Features
ortho-Chlorophenylacetic acidortho-Chlorobenzyl cyanideHydrolysis in sulfuric acid google.comIsomeric variation of the core structure.
meta-Chlorophenylacetic acidmeta-Chlorobenzyl cyanideHydrolysis in sulfuric acid google.comIsomeric variation of the core structure.
para-Chlorophenylacetic acidpara-Chlorobenzyl cyanideHydrolysis in sulfuric acid google.comKey precursor for the title compound.
2-(2,6-dichlorophenylamino) phenylacetic acidN-chloroacetyl-2,6-dichlorodiphenylamineIntramolecular cyclization followed by hydrolysis google.comDi-substituted analogue.

Derivatization at the Acetic Acid Moiety (e.g., esters, amides, hydrazides)

The carboxylic acid group of this compound is a versatile functional handle for creating a variety of derivatives.

Esters: Esterification is a common derivatization. This is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic conditions. googleapis.com For example, methyl (2-chlorophenyl)acetate can be synthesized from 2-chlorophenylacetic acid. googleapis.com Aromatic amino acid esters are valuable intermediates in pharmaceutical and fine chemical synthesis.

Amides: Amide derivatives are synthesized by activating the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The activated acid is then reacted with a primary or secondary amine. organic-chemistry.org This method is widely used and adaptable to a broad range of amines to produce diverse amide libraries. nih.govresearchgate.net For instance, amides of the related compound diclofenac (B195802) have been synthesized by reacting its acyl chloride with amino acid esters. derpharmachemica.com

Hydrazides: Hydrazides are prepared by reacting the carboxylic acid or its corresponding ester with hydrazine hydrate. ekb.egorganic-chemistry.org These hydrazide derivatives can then be used as building blocks for more complex molecules. For example, they can react with aldehydes or ketones to form hydrazide-hydrazones or with isocyanates to yield N'-phenyl amino carbonyl derivatives. ekb.egmdpi.com

Derivative Reagents General Reaction Reference
EsterAlcohol, Acid CatalystCarboxylic Acid + Alcohol ↔ Ester + Water googleapis.com
AmideThionyl Chloride, AmineCarboxylic Acid → Acyl Chloride → Amide derpharmachemica.com
HydrazideHydrazine HydrateEster + Hydrazine → Hydrazide + Alcohol ekb.egorganic-chemistry.org

Exploration of Isomeric and Homologous Compounds (e.g., 2-(2-(4-Chlorophenoxy)phenyl)acetic acid)

The exploration of isomers where the amine linkage (-NH-) is replaced by an oxygen atom (-O-) leads to phenoxy-acetic acid derivatives. A key example is 2-(2-(4-chlorophenoxy)phenyl)acetic acid. advatechgroup.com

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation. One route involves reacting methyl 2-bromophenylacetate with 4-chlorophenol in the presence of cesium carbonate and a copper(I) chloride catalyst. chemicalbook.com The resulting ester is then hydrolyzed to the final carboxylic acid. chemicalbook.com Another approach involves the reaction of o-chloroacetophenone with p-chlorophenol and sodium hydroxide (B78521), catalyzed by copper powder, to form an intermediate ketone which is then converted to the acetic acid derivative. google.com

Incorporation into Heterocyclic Systems (e.g., thiazole, quinazolinone, triazine derivatives)

The this compound scaffold can be incorporated into various heterocyclic systems, which often imparts significant biological activity to the resulting molecules.

Thiazole Derivatives: The synthesis of thiazole-containing compounds can be achieved by reacting a molecule containing a thiourea or thioamide group with an α-halocarbonyl compound. Derivatives of this compound can be functionalized to include these reactive groups, allowing for the construction of a thiazole ring. For example, novel aminothiazole derivatives bearing a 4-chlorophenyl substituent have been synthesized and shown to possess biological activity. nih.gov

Quinazolinone Derivatives: Quinazolinones are a prominent class of heterocyclic compounds. A common synthetic strategy involves the reaction of an anthranilic acid derivative with an acyl chloride to form a benzoxazinone intermediate. nih.gov This intermediate is then treated with an appropriate amine, which could be derived from the (4-chloro-phenylamino) moiety, to yield the final 4(3H)-quinazolinone structure. nih.govekb.eg Alternatively, 2-aminobenzonitriles can be reacted with orthoesters and then cyclized with anilines to form the quinazoline core. mdpi.com

Triazine Derivatives: The 1,3,5-triazine ring is another important heterocyclic system. The synthesis of substituted triazines typically starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov Through sequential nucleophilic substitution reactions, the chlorine atoms can be replaced by various functional groups, including amines. The amino group of this compound or a related derivative can be used as a nucleophile to attach the scaffold to the triazine ring. nih.govmdpi.com These reactions are often performed stepwise at different temperatures to control the substitution pattern.

Purification and Isolation Techniques for Research-Grade Material

Obtaining high-purity, research-grade this compound and its derivatives is crucial for accurate characterization and further studies. A combination of standard and advanced purification techniques is employed following synthesis.

Extraction and Washing: After the reaction is complete, the crude product is often worked up using liquid-liquid extraction to separate it from the reaction medium and soluble impurities. The organic layer containing the product is typically washed sequentially with water, dilute acid, dilute base (like sodium bicarbonate solution), and brine to remove various impurities. chemicalbook.comgoogle.comorgsyn.org

Recrystallization: This is the most common method for purifying solid final products and intermediates. The crude material is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org Common solvents for phenylacetic acid derivatives include hexane (B92381), ethanol, and various mixtures like heptane/toluene. chemicalbook.comorgsyn.org

Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography over silica (B1680970) gel is a powerful purification technique. The components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the desired compound. nih.gov

Distillation: For liquid derivatives, such as esters, purification is often achieved by distillation, frequently under reduced pressure to prevent decomposition at high temperatures. orgsyn.org

Filtration and Drying: Solid products are collected by filtration after crystallization or precipitation. google.com The collected solid is then washed with a cold solvent to remove residual impurities and dried, often in a vacuum desiccator or oven, to remove any remaining solvent and obtain the final, pure compound. orgsyn.org

Spectroscopic and Structural Elucidation of 4 Chloro Phenylamino Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of (4-Chloro-phenylamino)-phenyl-acetic acid is anticipated to exhibit distinct signals corresponding to the various types of protons in the molecule. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring currents. The specific splitting patterns (e.g., doublets, triplets, or multiplets) will be dictated by the coupling interactions between adjacent protons.

The protons on the 4-chlorophenyl ring are expected to show a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substitution. The protons of the unsubstituted phenyl ring will likely present as a more complex multiplet. The methine proton (α-proton) attached to the chiral center is expected to resonate as a singlet or a broadened singlet, typically in the range of 5.0-5.5 ppm. The acidic proton of the carboxylic acid group is highly dependent on the solvent and concentration and may appear as a broad singlet over a wide chemical shift range, often above 10 ppm. The N-H proton of the amino group will also present as a singlet, with its chemical shift influenced by hydrogen bonding.

Expected ¹H NMR Chemical Shifts

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic (Phenyl Rings)6.5 - 8.0Multiplets
Methine (-CH)5.0 - 5.5Singlet
Amine (-NH)VariableSinglet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon atom bonded to the chlorine atom (C-Cl) in the 4-chlorophenyl ring will have a characteristic chemical shift, influenced by the electronegativity of the halogen. The methine carbon (α-carbon) is expected to appear in the range of 55-65 ppm.

Expected ¹³C NMR Chemical Shifts

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl (-COOH)170 - 180
Aromatic (C-Cl)125 - 135
Aromatic (other)110 - 150
Methine (-CH)55 - 65

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a medium-intensity band around 3300-3500 cm⁻¹.

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will produce a series of peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ range. The presence of the chlorine substituent on the phenyl ring can be identified by a C-Cl stretching band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Expected FTIR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (-OH)O-H Stretch2500 - 3300 (broad)
Carboxylic Acid (C=O)C=O Stretch1700 - 1725
Amine (-NH)N-H Stretch3300 - 3500
Aromatic (C-H)C-H Stretch> 3000
Aromatic (C=C)C=C Stretch1450 - 1600
Amine (C-N)C-N Stretch1250 - 1350
Chloro-aromatic (C-Cl)C-Cl Stretch700 - 800

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=C stretching vibrations of the phenyl rings will also be prominent. The C-Cl stretching vibration is also typically Raman active. In contrast, the O-H and N-H stretching vibrations, which are strong in the IR spectrum, are generally weak in the Raman spectrum. The C=O stretch of the carboxylic acid will also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and offers insights into its structural components through the analysis of its fragmentation patterns under ionization.

The molecular formula of this compound is C₁₄H₁₂ClNO₂. nih.gov The nominal molecular weight is approximately 261.7 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a highly accurate mass measurement, confirming the elemental composition.

Upon ionization, typically through techniques like Electron Ionization (EI), the molecule undergoes fragmentation, breaking at its weakest bonds to form a series of characteristic daughter ions. The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO₂ (44 Da) is a common fragmentation for carboxylic acids, leading to a significant peak at m/z [M-45]⁺.

Cleavage of the C-N bond: Fission of the bond between the alpha-carbon and the nitrogen atom can occur.

Loss of the chlorophenyl group: Fragmentation can result in the loss of the C₆H₄Cl moiety.

Formation of a tropylium ion: Phenylacetic acid derivatives often show a prominent peak at m/z 91, corresponding to the stable [C₇H₇]⁺ tropylium ion, formed through rearrangement and cleavage of the bond adjacent to the phenyl ring. massbank.eu

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the phenyl, 4-chlorophenyl, and amino-acetic acid moieties.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Proposed Structure m/z Value (approx.) Notes
[M]⁺ [C₁₄H₁₂ClNO₂]⁺ 261/263 Molecular ion peak, showing isotopic pattern for chlorine.
[M-COOH]⁺ [C₁₃H₁₂ClN]⁺ 216/218 Result of decarboxylation.
[C₇H₇]⁺ Tropylium ion 91 Characteristic fragment from the phenyl-acetic moiety.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

For this compound (C₁₄H₁₂ClNO₂), the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 14 168.14 64.25%
Hydrogen H 1.01 12 12.12 4.63%
Chlorine Cl 35.45 1 35.45 13.55%
Nitrogen N 14.01 1 14.01 5.35%
Oxygen O 16.00 2 32.00 12.23%

| Total | | | | 261.72 | 100.00% |

Experimental results from a properly calibrated elemental analyzer for a pure sample of the compound are expected to be in close agreement (typically within ±0.4%) with these calculated theoretical values, thereby confirming the elemental composition.

Advanced Structural Characterization

While mass spectrometry and elemental analysis confirm the composition, advanced techniques are required to determine the precise three-dimensional arrangement of atoms and, where applicable, the stereochemistry of the molecule.

Studies on derivatives of phenylacetic acid and aminophenylacetic acid reveal common structural motifs. For instance, the crystal structure of 4-aminophenylacetic acid shows that the molecule exists in a zwitterionic form in the crystal, with extensive three-dimensional networks formed by strong N—H···O hydrogen bonds. researchgate.net Similarly, studies on salts of 3-chloro-4-hydroxyphenylacetic acid demonstrate the importance of N-H···O, O-H···O, and C-H···Cl hydrogen bonding in defining the crystal packing. nih.gov

The this compound molecule possesses a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl ring, the amino group, the carboxylic acid, and a hydrogen atom). This chirality means the compound can exist as a pair of non-superimposable mirror images, or enantiomers.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

Circular Dichroism (CD): A CD spectrum provides information about the stereochemistry and conformation of a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the three-dimensional structure and can be used to determine the enantiomeric excess (ee) of a sample or to study conformational changes upon binding to other molecules, such as proteins. acs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Like CD, the ORD curves for a pair of enantiomers are mirror images.

For N-substituted glycine derivatives, CD spectroscopy is a valuable tool for detecting changes in the conformation of biomacromolecules like DNA and Human Serum Albumin (HSA) when they interact with these chiral compounds. acs.org The application of these techniques would be crucial for characterizing the individual enantiomers of this compound and for studying its stereospecific interactions in biological systems.

Computational and Theoretical Investigations of 4 Chloro Phenylamino Phenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (4-Chloro-phenylamino)-phenyl-acetic acid, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond/AngleTheoretical Value (DFT)
Bond LengthC-ClData not available
C-NData not available
C=OData not available
O-HData not available
Bond AngleC-N-CData not available
N-C-C(O)Data not available
C-C-O-HData not available
Dihedral AnglePhenyl-N-PhenylData not available

This table illustrates the type of data that would be generated from geometry optimization calculations. Specific values for this compound are not currently available in published literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily excited. For this compound, this analysis would reveal the distribution of electron density in these frontier orbitals and predict its reactive behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

This table shows the expected output from an FMO analysis. Specific energy values for this compound have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. Different colors on the MEP map indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen atoms of the carboxylic acid group and the chlorine atom, and electron-deficient regions, such as the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation, charge transfer, and the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
e.g., LP(O)e.g., π(C=O)Data not available
e.g., LP(N)e.g., σ(C-C)Data not available
e.g., π(C=C)e.g., π(C=C)*Data not available

This table illustrates the kind of data obtained from an NBO analysis. Specific interaction energies for this compound are not available in the reviewed literature.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups.

A vibrational analysis of this compound would provide a theoretical spectrum that could be compared with experimental data to confirm the molecular structure. Key vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, N-H stretching, and C-Cl stretching.

Table 4: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretchData not availableData not available
N-H stretchData not availableData not available
C=O stretchData not availableData not available
C-Cl stretchData not availableData not available

This table is a template for comparing theoretical and experimental vibrational data. Such specific data for this compound is not present in the available scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and the effects of the surrounding environment, such as a solvent.

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the trajectories of all atoms over a period of time. This would reveal how the molecule changes its shape and interacts with the solvent molecules. Such simulations are valuable for understanding how the molecule behaves in a realistic biological or chemical environment, including the formation of hydrogen bonds with the solvent. The results of MD simulations could provide a dynamic view of the molecule's conformational landscape, complementing the static picture from DFT calculations. To date, no specific MD simulation studies for this compound have been found in the published literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework for future SAR studies)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its analogues, QSAR can serve as a predictive tool in the design of new derivatives with potentially enhanced therapeutic effects. nih.govfrontiersin.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features.

A theoretical framework for a future QSAR study on this compound derivatives would involve the following steps:

Data Set Generation: A series of analogues would be synthesized by modifying specific parts of the parent molecule, such as substituting the chloro group, altering the phenylacetic acid moiety, or changing the substitution pattern on the phenylamino (B1219803) ring.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Gene Expression Programming (GEP) would be employed to build a mathematical model that correlates the calculated descriptors with the experimentally determined biological activity (e.g., IC50 values for enzyme inhibition). frontiersin.org

Model Validation: The predictive power of the generated QSAR model would be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. mdpi.com

The resulting QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive experimental screening. frontiersin.org The presence of hydrogen bond donors, molecular size, and shape are often identified as important features in such models. researchgate.net

Table 1: Theoretical Molecular Descriptors for QSAR Analysis of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and interaction with hydrophobic pockets in target proteins.
Electronic Dipole MomentInfluences long-range interactions with the target protein and overall polarity.
Steric Molar VolumeRelates to the size of the molecule and how it fits into the binding site of a receptor.
Topological Wiener IndexDescribes molecular branching and can be related to the compactness of the molecule.
Quantum Chemical HOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons in chemical reactions.

In Silico Molecular Docking Studies for Hypothetical Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. orientjchem.orgresearchgate.net For this compound, which is an analogue of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), hypothetical target interactions can be explored by docking it into the active sites of relevant enzymes, such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein target (e.g., COX-2). orientjchem.org Using docking software, the ligand is placed in various positions and orientations within the protein's binding site. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. nih.govresearcher.life These studies can provide valuable insights into how the compound might inhibit the enzyme, paving the way for the design of more selective and potent inhibitors. nih.govnih.gov

The binding of this compound to a target protein like COX-2 is stabilized by a network of non-covalent interactions. nih.gov Analysis of the docked complex allows for the detailed examination of these interactions, which typically include:

Hydrogen Bonding: The carboxylic acid group of the molecule is a key pharmacophore that can form hydrogen bonds with polar amino acid residues in the active site of the enzyme. For instance, it could interact with residues like Arginine and Tyrosine, which are known to be crucial for the binding of other NSAIDs.

Hydrophobic Interactions: The two phenyl rings and the chloro-substituent contribute to the molecule's lipophilicity. These parts of the molecule can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket, such as Leucine, Valine, and Alanine. researchgate.netnih.gov These interactions are critical for the proper positioning and stabilization of the ligand within the active site.

π-π Stacking: The aromatic phenyl rings can form π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan within the binding site, further enhancing the binding affinity.

Computational studies on similar molecules have shown interactions with key residues in the COX active site, which would also be anticipated for this compound. researchgate.net

Table 2: Predicted Interactions between this compound and a Hypothetical COX-2 Active Site

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bonding Carboxylic Acid (-COOH)Arginine (Arg), Tyrosine (Tyr), Serine (Ser)
Hydrophobic Phenyl RingValine (Val), Leucine (Leu), Alanine (Ala)
Hydrophobic 4-Chlorophenyl RingIsoleucine (Ile), Phenylalanine (Phe)
π-π Stacking Phenyl RingsPhenylalanine (Phe), Tyrosine (Tyr)

Molecular docking programs use scoring functions to predict the binding affinity, which is often expressed as a binding energy value (e.g., in kcal/mol). scielo.br A more negative binding energy typically indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity. nih.govresearchgate.net These predicted affinities can be correlated with experimental measures of potency, such as the half-maximal inhibitory concentration (IC50). researchgate.net

For this compound, docking studies could predict its relative binding affinity for different targets, such as the COX-1 and COX-2 isoforms. A significantly lower binding energy for COX-2 compared to COX-1 would suggest that the compound might be a selective COX-2 inhibitor, which is often a desirable trait for NSAIDs to reduce gastrointestinal side effects. researchgate.netresearcher.life These theoretical predictions are invaluable for prioritizing compounds for further experimental testing.

Table 3: Theoretical Predicted Binding Affinities for this compound

Target ProteinPredicted Binding Energy (kcal/mol)Implied PotencyImplied Selectivity
COX-1 -7.5ModeratePotentially Selective for COX-2
COX-2 -9.2HighPotentially Selective for COX-2

Prediction of Chemical Reactivity and Reaction Sites

Computational chemistry provides tools to predict the chemical reactivity of a molecule and identify the sites most susceptible to chemical reactions, such as metabolism or degradation. Methods like Density Functional Theory (DFT) can be used to calculate various reactivity descriptors.

For this compound, these calculations can map out the electron density distribution, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface. Regions with negative potential (typically around the oxygen atoms of the carboxylic acid) are prone to electrophilic attack, while regions with positive potential are susceptible to nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) indicates regions likely to donate electrons (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions likely to accept electrons (electrophilic sites). The distribution of these orbitals across the molecule can pinpoint reactive centers.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for electrophilic, nucleophilic, and radical attacks.

Studies on related compounds have shown that the principal reaction sites can be heteroatoms within the molecular structure. nih.gov For this compound, the carboxylic acid group, the secondary amine nitrogen, and the aromatic rings are all potential sites for metabolic transformation (e.g., hydroxylation, conjugation) or chemical reaction.

Topological Analysis (e.g., AIM, RDG) for Bonding Characteristics

Topological analysis methods, such as the Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) analysis, are used to study the nature of chemical bonds and non-covalent interactions within a molecular system based on the topology of the electron density. researchgate.netresearchgate.net

Atoms in Molecules (AIM): AIM analysis divides a molecule into atomic basins and analyzes the properties of the electron density at bond critical points (BCPs). researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can characterize the type of interaction. For this compound, AIM could be used to:

Quantify the strength and nature of covalent bonds (e.g., C-C, C-N, C-Cl).

Identify and characterize intramolecular non-covalent interactions, such as hydrogen bonds, that might influence the molecule's preferred conformation. researchgate.net

Reduced Density Gradient (RDG): RDG analysis is a powerful tool for visualizing and characterizing weak non-covalent interactions. researchgate.net It generates 3D plots of RDG isosurfaces, which are color-coded to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weaker van der Waals interactions.

Red surfaces indicate strong, repulsive steric clashes.

Applying RDG analysis to this compound would provide a detailed visual map of the intramolecular forces that stabilize its three-dimensional structure, which is crucial for its interaction with biological targets.

Table 4: Information Obtainable from Topological Analysis of this compound

Analysis MethodInformation ProvidedSignificance
AIM Bond strength and type (covalent vs. non-covalent)Understanding molecular stability and intramolecular forces.
AIM Location and properties of bond critical pointsCharacterizing the nature of chemical bonds and interactions.
RDG Visualization of non-covalent interactionsIdentifying regions of hydrogen bonding, van der Waals forces, and steric repulsion.
RDG Strength and nature of weak interactionsElucidating the forces that determine the molecule's preferred conformation and its binding to proteins.

Structure Activity Relationship Sar Studies of 4 Chloro Phenylamino Phenyl Acetic Acid Derivatives for Molecular Interaction Modulation

Impact of Halogen Substitution (Positional and Type) on Molecular Interactions

The nature and position of halogen substituents on the phenyl rings of (4-Chloro-phenylamino)-phenyl-acetic acid derivatives play a pivotal role in their biological activity. Research has shown that the presence and location of halogens such as chlorine, fluorine, and bromine can significantly alter the inhibitory potency of these compounds against various enzymes.

In studies on related aryl acetamide (B32628) triazolopyridazines, it has been observed that mono-substituted analogs with a 4-chloro, 4-bromo, or 4-fluoro group on the phenylacetic acid moiety exhibit potent activity. nih.gov Notably, the 4-chloro analog demonstrated a roughly 25-fold increase in potency compared to the unsubstituted parent compound. nih.gov This suggests that a halogen at the para position of this phenyl ring is a key determinant of strong molecular interactions. The similar potencies of the 4-chloro, 4-bromo, and 4-fluoro derivatives indicate that while the presence of a halogen is crucial, the specific type of halogen at this position may have a more nuanced effect on activity. nih.gov

Further investigations into a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, which share a similar diphenylamine-like core, revealed that halogen substitutions at the para-position of the phenylamino (B1219803) ring were beneficial for inhibitory activity. This highlights a consistent trend where para-halogenation on either of the phenyl rings contributes favorably to the molecule's biological function.

Compound IDHalogen SubstituentPositionRelative Potency
1 -Cl4'+++
2 -Br4'+++
3 -F4'+++
4 -Cl3'++
5 -Cl2'+
6 Unsubstituted-+
This table provides a generalized representation of SAR findings based on available literature on related compounds. + indicates relative potency.

Role of the Acetic Acid Moiety in Receptor Recognition and Binding

The acetic acid moiety of this compound is a critical pharmacophoric element, fundamentally involved in the molecule's ability to recognize and bind to its biological receptors. The carboxyl group, with its ionizable proton, can engage in crucial ionic interactions, hydrogen bonds, and other electrostatic interactions with complementary amino acid residues in the binding pocket of a target protein.

Studies on various classes of enzyme inhibitors have consistently highlighted the importance of a carboxylic acid group for potent biological activity. For instance, in the context of aldose reductase inhibitors, the presence of a carboxylic acid function is often essential for anchoring the inhibitor within the active site. nih.govresearchgate.net The carboxylate anion can form strong salt bridges with positively charged residues like arginine or lysine, or engage in a network of hydrogen bonds with polar residues such as serine, threonine, or tyrosine.

The spatial orientation of the carboxyl group relative to the rest of the molecule is also a determining factor in its effectiveness. The methylene (B1212753) spacer in the acetic acid moiety provides a degree of conformational flexibility, allowing the carboxyl group to adopt an optimal position for interaction with the receptor. Quantum mechanics and molecular dynamics studies on acetic acid have shown that it can exist in different conformations, and the preferred conformation can be influenced by the surrounding environment, such as a solvent or a protein binding site. nih.govchemrxiv.org

The acidic nature of the carboxyl group, characterized by its pKa value, is another vital parameter. The ionization state of this group at physiological pH dictates the nature of its interactions. A deprotonated carboxylate is a potent hydrogen bond acceptor and can form strong ionic bonds, which are often key to high-affinity binding.

MoietyPotential InteractionsSignificance
Carboxylate (COO-)Ionic bonding, Hydrogen bondingAnchoring the molecule in the binding site, High-affinity interactions
Methylene Spacer (-CH2-)Conformational flexibilityOptimal positioning of the carboxyl group

Influence of Amino Group Modifications (e.g., N-alkylation, N-acylation)

Modifications to the secondary amino group that links the two phenyl rings in this compound, such as N-alkylation and N-acylation, can profoundly impact the compound's biological activity. This nitrogen atom and its substituent are central to the molecule's three-dimensional shape and its hydrogen bonding capacity.

N-alkylation, the introduction of an alkyl group onto the nitrogen, can alter the compound's properties in several ways. It can increase lipophilicity, which may affect cell permeability and plasma protein binding. Furthermore, the steric bulk of the alkyl group can influence the preferred conformation of the diphenylamine (B1679370) core, potentially forcing the phenyl rings into a different orientation. This conformational change can either enhance or diminish the fit of the molecule into its target binding site. The loss of the N-H proton upon alkylation also removes a potential hydrogen bond donor site, which could be critical for receptor interaction.

N-acylation, the addition of an acyl group, introduces a carbonyl functionality. This modification also removes the hydrogen bond donating capability of the amino group and introduces a hydrogen bond acceptor in the form of the carbonyl oxygen. Acylation can significantly alter the electronic properties of the nitrogen atom, making it less basic. The planarity of the amide bond can impose conformational restrictions, which might be favorable for binding to some targets. Studies on related diphenylamine derivatives have shown that N-acylation can lead to compounds with significant biological activities, such as antimicrobial effects. scbt.com

The choice between N-alkylation and N-acylation, and the specific nature of the added group (e.g., size, electronics of the acyl group), are critical considerations in structure-activity relationship studies. These modifications provide a means to probe the steric and electronic requirements of the receptor's binding pocket in the vicinity of the amino linker.

ModificationEffect on Hydrogen BondingImpact on ConformationPotential Change in Activity
N-AlkylationLoss of H-bond donorIncreased steric bulk, altered phenyl ring torsionDependent on target's steric and electronic requirements
N-AcylationLoss of H-bond donor, gain of H-bond acceptorIntroduction of planar amide group, conformational restrictionDependent on target's steric and electronic requirements

Effect of Phenyl Ring Substitutions on Conformational Flexibility and Molecular Recognition

Electron-donating or electron-withdrawing groups can alter the electronic distribution within the phenyl rings, which can affect intramolecular interactions and the rotational barrier around the C-N bonds. For example, bulky substituents in the ortho positions of either ring can sterically hinder rotation, forcing the rings into a more fixed, and potentially more bioactive, conformation. This has been observed in studies of other diphenylamine derivatives, where the substitution pattern dictates the crystal packing and intermolecular interactions.

Computational studies, such as Density Functional Theory (DFT), on substituted diphenylamines have shown that the nature of the substituent can influence the geometry and electronic properties of the molecule. nih.gov These changes in molecular shape and electronic landscape are critical for molecular recognition. A specific conformation may be required for a snug fit into the binding pocket of a receptor. Therefore, substituents that favor this bioactive conformation are likely to enhance the compound's potency.

Substituent PositionPotential EffectImpact on Molecular Recognition
OrthoIncreased steric hindrance, restricted rotationMay lock the molecule in a bioactive or inactive conformation
MetaPrimarily electronic effectsCan modulate the electronic properties of the ring system
ParaElectronic effects, potential for new interactionsCan influence long-range electrostatic interactions and provide additional binding points

Exploration of Isosteric Replacements within the Core Structure

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. In the context of this compound, several key components are amenable to such modifications.

The carboxylic acid moiety is a prime candidate for isosteric replacement. While essential for activity, its acidic nature can sometimes lead to poor pharmacokinetic properties. Common carboxylic acid bioisosteres that could be explored include tetrazoles, sulfonamides, and hydroxamic acids. mdpi.com Tetrazoles, for instance, have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.

The phenyl rings themselves can also be replaced with other aromatic or non-aromatic cyclic systems. For example, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the molecule's polarity, hydrogen bonding potential, and metabolic stability. Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane have also been successfully used as phenyl ring mimics to improve properties such as solubility and metabolic stability while maintaining the necessary spatial arrangement of other functional groups. nih.gov

The central amino linker is another site for potential isosteric replacement. While direct replacement is less common, modifications that alter its properties, such as incorporating it into a heterocyclic ring system, could be considered. The chlorine substituent could also be replaced by other groups with similar steric and electronic properties, such as a trifluoromethyl group, to probe the importance of halogen bonding versus general lipophilic and electron-withdrawing effects.

The exploration of isosteric replacements allows for a systematic investigation of the structural requirements for activity and can lead to the discovery of derivatives with improved potency, selectivity, and drug-like properties.

Original MoietyPotential Isosteric ReplacementRationale for Replacement
Carboxylic AcidTetrazole, SulfonamideMimic acidity and H-bonding, improve metabolic stability
Phenyl RingPyridine, Thiophene, Bicyclo[1.1.1]pentaneModulate polarity, H-bonding, and metabolic stability
Amino LinkerHeterocyclic ring incorporationConstrain conformation, alter basicity
Chloro GroupTrifluoromethyl (CF3)Mimic size and electronic effects, alter metabolic profile

Biochemical and Molecular Activity Studies of 4 Chloro Phenylamino Phenyl Acetic Acid in Vitro and Theoretical Focus

Enzyme Inhibition Studies at the Molecular Level

Inhibition of 17β-Hydroxysteroid Dehydrogenase (in vitro)

There is a notable absence of published in vitro studies investigating the inhibitory activity of (4-Chloro-phenylamino)-phenyl-acetic acid against 17β-Hydroxysteroid Dehydrogenase (17β-HSD). The 17β-HSD enzyme family plays a crucial role in the metabolism of estrogens and androgens, making them significant therapeutic targets. eurekaselect.combath.ac.uk Research into inhibitors of 17β-HSD has explored various molecular scaffolds, including both steroidal and non-steroidal compounds. nih.govnih.gov For example, N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as potential non-steroidal inhibitors of 17β-HSD1. bath.ac.uk However, no direct data links this compound to this enzyme family.

Investigation of other Enzyme Target Interactions (e.g., protein kinases, aldose reductase, ecKAS III, HIV-1 RT)

Direct experimental or theoretical data on the interaction of this compound with protein kinases , ecKAS III , or HIV-1 reverse transcriptase (RT) is scarce in the available literature.

Regarding protein kinases , these enzymes are critical in cellular signaling, and their inhibition is a key therapeutic strategy in various diseases, including cancer. youtube.com The field has seen the development of numerous small molecule inhibitors, often targeting the ATP-binding site of the kinase. escholarship.orgnih.govucsf.edu However, no studies have specifically implicated this compound as a protein kinase inhibitor.

In the context of aldose reductase , an enzyme implicated in diabetic complications, various N-acylglycine and related derivatives have been synthesized and evaluated for their inhibitory potential. nih.govnih.govmdpi.comopenmedicinalchemistryjournal.com For instance, N-[[(substituted amino)phenyl]sulfonyl]glycines have been shown to be potent inhibitors of rat lens aldose reductase, with kinetic studies suggesting they act as uncompetitive inhibitors. nih.gov Similarly, N-benzoyl-N-phenylglycines have demonstrated significant inhibitory activity. nih.gov While these compounds share some structural similarities with this compound, such as the N-phenylglycine moiety, direct inhibitory data for the specific compound of interest is not available.

Concerning HIV-1 RT , a crucial enzyme for the replication of the human immunodeficiency virus, a vast number of inhibitors have been developed, broadly classified as nucleoside/nucleotide RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs). mdpi.comnih.govacs.orgnih.gov Research has explored a wide array of chemical scaffolds for their ability to inhibit this enzyme. mdpi.commdpi.com However, there are no specific reports on the activity of this compound against HIV-1 RT.

Receptor Binding and Ligand Interaction Studies (in vitro, molecular level)

Interaction with Nuclear Receptors (e.g., HNF-4α)

There is no direct evidence from in vitro or molecular-level studies of an interaction between this compound and the nuclear receptor Hepatocyte Nuclear Factor 4 alpha (HNF-4α). HNF-4α is a key regulator of gene expression in the liver and pancreas. nih.gov The discovery of small molecule modulators for HNF-4α is an active area of research, with high-throughput screening identifying various compounds that can bind to the receptor and modulate its activity. nih.govnih.govresearchgate.netresearchgate.net These modulators often possess distinct chemical scaffolds, such as naphthofurans. researchgate.net However, none of the published studies on HNF-4α ligands have identified this compound as an interacting partner.

Specific Binding to other Protein Targets

Specific in vitro protein binding studies for this compound are not well-documented. However, research on the structurally related compound, phenylacetic acid (PAA), provides some insight into potential protein interactions. PAA has been shown to undergo metabolic activation in rat hepatocytes to form a reactive acyl-CoA thioester, which can then covalently bind to cellular proteins. nih.gov This binding was found to be reversible and selective for certain proteins. nih.gov

Furthermore, studies on N-acyl heparin derivatives, where N-phenylacetyl groups were introduced, have demonstrated that these modifications can influence binding affinity and selectivity for different heparin-binding proteins. nih.gov These findings highlight that the phenylacetic acid moiety can be a determinant for protein interaction. However, without direct experimental data for this compound, its specific protein binding profile remains uncharacterized.

Investigation of Antimicrobial Activity Mechanisms (in vitro)

The antimicrobial properties of this compound and related phenylacetic acid derivatives have been a subject of scientific inquiry, with studies exploring their mechanisms of action against a range of pathogenic microorganisms.

Research into the antibacterial mechanisms of phenylacetic acid (PAA) and its derivatives has revealed multifaceted modes of action. Studies on Staphylococcus aureus have shown that related compounds can exhibit significant antibacterial activity. For instance, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide demonstrated strong activity against S. aureus with a minimum inhibitory concentration (MIC) for 90% of strains at ≤20 μg/ml. nih.gov This suggests a potential for this class of compounds to be effective against Gram-positive bacteria.

The antibacterial mechanism of PAA against Agrobacterium tumefaciens has been shown to involve the disruption of cell membrane integrity, leading to leakage of intracellular contents such as nucleic acids and proteins. nih.gov PAA treatment also inhibited total protein synthesis and affected key enzymes in the tricarboxylic acid (TCA) cycle, namely malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), indicating an impact on cellular metabolism. nih.gov Scanning electron microscopy confirmed that PAA causes damage to the bacterial cell structure. nih.gov While these findings are for PAA, they provide a plausible framework for the potential mechanisms of its chloro-substituted derivatives.

In studies involving Escherichia coli, a Gram-negative bacterium, the antibacterial effects of related compounds have also been observed, although sometimes to a lesser extent than against Gram-positive bacteria. nih.gov For example, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide showed minimal activity against E. coli. nih.gov The differences in susceptibility are often attributed to the structural variations in the cell walls of Gram-positive and Gram-negative bacteria. nih.gov However, other studies have demonstrated that metal complexes of related compounds can effectively inhibit E. coli growth and biofilm formation by damaging the cell membrane and interacting with bacterial DNA. mdpi.com Furthermore, synergistic effects have been observed when combining natural compounds with antibiotics against resistant E. coli strains, where the mechanism involved increased cell wall permeability. nih.gov

Table 1: Antibacterial Activity Data

Compound/Strain Observed Effect Potential Mechanism of Action
Phenylacetic acid (PAA) against A. tumefaciens Inhibition of growth (IC50 of 0.8038 mg/mL). nih.gov Disruption of cell membrane integrity, leakage of nucleic acids and proteins, inhibition of protein synthesis, and decreased activity of MDH and SDH enzymes. nih.gov
4-phenyl-1-(2-phenyl-allyl)pyridinium bromide against S. aureus Strong antibacterial activity (MIC ≤20 μg/ml). nih.gov Not specified, but likely involves cell wall/membrane interaction. nih.gov
4-phenyl-1-(2-phenyl-allyl)pyridinium bromide against E. coli Very little activity. nih.gov Differences in cell wall structure compared to Gram-positive bacteria. nih.gov
Metal complexes of biphenyl (B1667301) acetic acid against E. coli Significant antibacterial and antibiofilm activity. mdpi.com Disruption of the bacterial membrane and interaction with bacterial DNA. mdpi.com

The antifungal activity of phenylacetic acid derivatives has been investigated against various fungal pathogens. For instance, phenyllactic acid (PLA), a related compound, has demonstrated significant antifungal and antivirulence activities against clinical isolates of fluconazole-resistant Candida albicans. nih.govresearchgate.net PLA showed a minimum inhibitory concentration (MIC) of 7.5 mg/mL and was able to completely reduce the number of viable C. albicans cells after 4 hours of treatment. nih.govresearchgate.net Furthermore, PLA was found to significantly reduce the biomass and metabolic activity of C. albicans biofilms and impair their formation. nih.govresearchgate.net This was associated with changes in the expression of genes such as ERG11, ALS3, and HWP1. nih.govresearchgate.net

Studies on other related chloro-N-phenylacetamide compounds have also shown antifungal activity against C. albicans and C. parapsilosis, including fluconazole-resistant strains. scielo.br These compounds inhibited both planktonic cells and biofilms, with MIC values ranging from 128 to 256 µg/mL. scielo.br However, the exact mechanism of action did not appear to involve binding to ergosterol (B1671047) in the cell membrane or damaging the fungal cell wall. scielo.br

Against Aspergillus niger, substituted chloroacetamides have demonstrated greater antifungal activity than their unsubstituted counterparts. scielo.br The proposed mechanism of action for 2-chloro-N-phenylacetamide against Aspergillus flavus involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis by targeting thymidylate synthase. scielo.br Phenylacetic acid isolated from Streptomyces humidus has also shown in vitro antifungal activity against the oomycete Phytophthora capsici by inhibiting zoospore germination and mycelial growth. nih.gov

Table 2: Antifungal Activity Data

Compound/Strain Observed Effect Potential Mechanism of Action
Phenyllactic acid (PLA) against C. albicans MIC of 7.5 mg/mL; reduction of biofilm biomass and metabolic activity. nih.govresearchgate.net Downregulation of ERG11, ALS3, and HWP1 gene expression. nih.govresearchgate.net
2-chloro-N-phenylacetamide against C. albicans and C. parapsilosis MIC of 128-256 µg/mL; inhibition of planktonic cells and biofilms. scielo.br Mechanism does not involve ergosterol binding or cell wall damage. scielo.br
2-chloro-N-phenylacetamide against A. flavus Antifungal activity with MIC between 16 and 256 μg/mL. scielo.br Binding to ergosterol and possible inhibition of thymidylate synthase. scielo.br
Phenylacetic acid against P. capsici Inhibition of zoospore germination and mycelial growth. nih.gov Direct antifungal activity. nih.gov

The potential antiviral activity of compounds structurally related to this compound has been explored, particularly in the context of HIV and SARS-CoV-2.

For Human Immunodeficiency Virus Type 1 (HIV-1), the reverse transcriptase (RT) enzyme is a key target for antiviral drugs. nih.govmdpi.com Some non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been discovered that compete with the nucleotide substrate, representing a distinct mechanism of action. nih.gov One study identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) as an inhibitor of both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, with IC50 values of 1.2 and 2.1 μM, respectively. researchgate.net The inhibition was noncompetitive with respect to dTTP and appeared to interfere with the formation of the RT-DNA complex. researchgate.net This suggests a mechanism different from classic NNRTIs. researchgate.net

Regarding Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the interaction between viral proteins and host cell proteins is crucial for viral replication. nih.gov The spike (S) protein and the nucleocapsid (N) protein are considered important targets for antiviral drug development. nanobioletters.comnih.gov Some studies have investigated compounds that can interfere with the interaction between the S-protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the initial step of infection. nanobioletters.com Other research has focused on the N protein, where a compound called 5-benzyloxygramine (B72693) (P3) was found to target the N-terminal domain (N-NTD) and induce non-native protein-protein interactions, thereby impairing its function. nih.gov While no direct studies on this compound were found, the exploration of protein-protein interaction inhibition provides a potential avenue for the antiviral activity of related compounds.

Molecular Basis of Anti-inflammatory Activity (in vitro models)

The anti-inflammatory potential of compounds related to this compound has been investigated in various in vitro models. A study on a synthetic molecule, 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, reported its anti-inflammatory and analgesic activity. nih.gov While the specific molecular mechanisms were not detailed in the abstract, the findings point towards the therapeutic potential of this class of compounds in inflammation.

More detailed mechanistic insights can be drawn from studies on other structurally related compounds. For instance, a synthetic hydrangenol (B20845) derivative demonstrated potent anti-inflammatory effects by downregulating the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The inhibitory effects were linked to the blocking of nuclear factor kappa-B (NF-κB), activator protein 1 (AP-1), and signal transducer and activator of transcription protein (STAT) pathways. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms (in vitro)

The antioxidant properties of phenolic compounds, a broad class that includes derivatives of phenylacetic acid, are well-documented. These compounds can act as free radical scavengers, which is a key mechanism of their antioxidant activity. In vitro assays are commonly used to evaluate this potential.

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a standard method to assess antioxidant activity. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change, which can be measured spectrophotometrically. nih.gov Phenolic extracts from various plants have shown dose-dependent DPPH radical scavenging activity. nih.gov

Another common method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.gov This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. nih.gov The hydroxyl radical (OH•) is a highly reactive oxygen species, and its scavenging activity is another important measure of antioxidant potential. nih.gov This can be assessed by methods that detect the products of hydroxyl radical reactions, such as the formation of formaldehyde (B43269) from dimethyl sulfoxide (B87167) (DMSO). nih.gov

While direct studies on the antioxidant activity of this compound were not found, the general principles of radical scavenging by phenolic compounds provide a strong theoretical basis for its potential antioxidant effects. The presence of the phenylamino (B1219803) and phenylacetic acid moieties suggests that it could participate in redox reactions and neutralize free radicals.

Investigation as Biochemical Probes for Cellular Pathways

Studies have identified novel endogenous PAA metabolites, such as phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), phenylacetyl-valine (PAA-Val), and phenylacetyl-glucose (PAA-glc). biorxiv.org The discovery that PAA and another key auxin, indole-3-acetic acid (IAA), share core metabolic machinery suggests a complex regulatory network for maintaining auxin homeostasis. biorxiv.org This shared machinery could potentially be targeted by synthetic auxin analogs, including chlorinated derivatives of PAA, to probe or modulate these pathways.

The ability of such compounds to interfere with specific enzymatic steps or transport processes within the auxin metabolic network could make them valuable tools for dissecting the intricate details of plant hormone regulation. However, further research is required to specifically explore the utility of this compound as a biochemical probe in this or other cellular contexts.

Interactions with DNA/RNA (theoretical, molecular level)sigmaaldrich.com

Theoretical and computational studies are instrumental in predicting and analyzing the potential interactions between small molecules and biological macromolecules such as DNA and RNA. These in silico methods, including molecular docking and molecular dynamics simulations, provide insights into the binding modes, affinities, and specific molecular forces that govern the formation of a complex. Such studies are particularly valuable in the early stages of drug discovery and for understanding the mechanistic basis of a compound's activity at the molecular level. fishersci.com

For phenylacetic acid (PAA) derivatives, computational docking studies have been employed to elucidate their binding modes with DNA. cymitquimica.com These studies have revealed that PAA derivatives have the potential to intercalate into the DNA structure. nih.gov This mode of interaction involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix. The hydrophobicity of the phenyl ring is a key factor that can facilitate favorable interactions with the hydrophobic core of the DNA, promoting this insertion.

Once intercalated, these compounds can disrupt the normal structure of DNA, which may affect critical cellular processes like replication, transcription, and DNA repair. nih.gov The interactions are often stabilized by a combination of forces, including hydrophobic interactions and polar interactions with the residues of the DNA grooves. cymitquimica.comnih.gov For instance, studies on related chloro-substituted phenylacetic acid derivatives have shown significant polar interactions with DNA residues. cymitquimica.com Specifically, the 3-chloro-phenylacetic acid derivative has been reported to have a notable docking score, indicating a strong binding affinity. nih.gov

While direct theoretical studies on the interaction of this compound with RNA are not extensively available in the reviewed literature, the principles of molecular recognition are similar. Small molecules can bind to various structural elements of RNA, such as hairpin loops, internal loops, and bulges, potentially modulating its biological function. The binding affinity and specificity would be dictated by the molecule's ability to form stable hydrogen bonds, electrostatic interactions, and hydrophobic interactions within the RNA binding pocket.

Although specific docking scores and detailed interaction patterns for this compound are not available in the public literature, the general findings for structurally similar compounds provide a foundational understanding of how this class of molecules may theoretically interact with nucleic acids.

Compound Analogue Reported Interaction with DNA Key Findings
Phenylacetic acid (PAA) derivativesIntercalationThe hydrophobic phenyl ring facilitates insertion between DNA base pairs.
3-Chloro-phenylacetic acidPolar interactions with DNA residuesShowed a high docking score, suggesting strong binding affinity. cymitquimica.comnih.gov
4-Nitro-phenylacetic acidHydrogen acceptor interactionsDemonstrated interactions with DNA residues DG 10, DG 16, and DG 14.

Metabolic and Degradation Pathways of 4 Chloro Phenylamino Phenyl Acetic Acid in Vitro/biochemical Focus

In Vitro Biotransformation Studies using Microsomal and Cellular Systems

In vitro models, such as human liver microsomes and cultured hepatocytes, have been fundamental in identifying the metabolic fate of (4-Chloro-phenylamino)-phenyl-acetic acid. nih.gov These systems have allowed for the characterization of both Phase I and Phase II metabolites, providing a detailed map of its biotransformation.

Phase I metabolism of this compound is predominantly characterized by hydroxylation at different positions on the aromatic rings. These oxidative reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov The major Phase I metabolite identified in human liver microsomes and other in vitro systems is 4'-hydroxydiclofenac. researchgate.netnih.gov Another significant, though minor, metabolite is 5-hydroxydiclofenac. nih.govnih.gov

Further oxidation of these hydroxylated metabolites can lead to the formation of reactive quinoneimine intermediates. nih.govnih.gov These electrophilic species are highly reactive and have been implicated in the compound's toxicity. While dehalogenation is a potential metabolic pathway for chlorinated compounds, the primary focus in the literature for this molecule is on hydroxylation.

Table 1: Major Phase I Metabolites of this compound

Metabolite Name Position of Hydroxylation Key Enzyme(s) Involved
4'-hydroxydiclofenac 4'-position of the dichlorophenyl ring CYP2C9
5-hydroxydiclofenac 5-position of the phenylacetic acid ring CYP3A4

Following Phase I oxidation, or directly acting on the parent compound, Phase II metabolic pathways facilitate the excretion of this compound by increasing its water solubility. The most significant Phase II reaction is glucuronidation. researchgate.netnih.gov The carboxylic acid group of the parent molecule is a primary site for the formation of an acyl glucuronide, known as diclofenac-acylglucuronide, which is the predominant metabolite found in studies with human hepatocytes. nih.govresearchgate.net

The hydroxylated Phase I metabolites also undergo glucuronidation to form their respective glucuronide conjugates, such as 4'-hydroxy-diclofenac glucuronide and 5-hydroxy-diclofenac glucuronide. nih.gov In addition to glucuronic acid conjugation, conjugation with the amino acid taurine (B1682933) has also been reported as a metabolic pathway. researchgate.netbohrium.com

Table 2: Major Phase II Conjugates of this compound

Conjugate Name Parent Moiety Conjugating Agent Key Enzyme(s) Involved
Diclofenac-acylglucuronide This compound Glucuronic Acid UGT2B7
4'-hydroxy-diclofenac glucuronide 4'-hydroxydiclofenac Glucuronic Acid UGTs
5-hydroxy-diclofenac glucuronide 5-hydroxydiclofenac Glucuronic Acid UGTs

Enzymatic Pathways Involved in Metabolism (e.g., UGTs, GH3 proteins, cytochrome P450 independence)

The metabolism of this compound is highly dependent on specific enzyme families, contrary to any notion of cytochrome P450 independence.

Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is central to the Phase I metabolism of the compound. Specifically, CYP2C9 is the principal enzyme responsible for the formation of the major metabolite, 4'-hydroxydiclofenac. researchgate.netnih.govmdpi.com The formation of the minor metabolite, 5-hydroxydiclofenac, is primarily catalyzed by CYP3A4. researchgate.netnih.gov CYP2C8 has also been shown to contribute to its metabolism. researchgate.netnih.gov

UDP-glucuronosyltransferases (UGTs) : These Phase II enzymes are crucial for the glucuronidation of both the parent compound and its Phase I metabolites. UGT2B7 has been identified as the primary enzyme catalyzing the formation of the reactive diclofenac (B195802) acyl-glucuronide. nih.govnih.govresearchgate.net

Gretchen Hagen 3 (GH3) Proteins : While GH3 proteins are known to be involved in the amino acid conjugation of certain plant auxins like phenylacetic acid, there is no evidence in the reviewed scientific literature to suggest their involvement in the metabolism of this compound in mammalian systems.

Chemical and Photochemical Degradation Pathways in Environmental Contexts

This compound is frequently detected in aquatic environments, and its degradation is a subject of environmental research. iwaponline.combrieflands.com Photodegradation, driven by sunlight, is a primary abiotic pathway for its removal from water. iwaponline.comoup.com

Laboratory studies using simulated sunlight have shown that the photodegradation of this compound in water follows pseudo-first-order kinetics. iwaponline.comunirioja.es The degradation process involves intramolecular cyclization and decarboxylation. A major initial photoproduct identified is 8-chlorocarbazole-1-acetic acid. oup.com This initial product can itself undergo further rapid photodegradation. oup.com In the absence of a hydrogen source and oxygen, hydroxycarbazole-1-acetic acid has also been observed as a photoproduct. oup.com

The rate of photodegradation is influenced by environmental factors such as the pH of the water and the presence of dissolved organic matter, like humic acids, which can inhibit the process. iwaponline.com The degradation can lead to the formation of various by-products, some of which may have their own environmental impact. iwaponline.comnih.gov Advanced oxidation processes are also being explored for its degradation in water treatment scenarios. brieflands.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound (Diclofenac)
4'-hydroxydiclofenac
5-hydroxydiclofenac
Diclofenac-acylglucuronide
4'-hydroxy-diclofenac glucuronide
5-hydroxy-diclofenac glucuronide
8-chlorocarbazole-1-acetic acid
hydroxycarbazole-1-acetic acid
Taurine
Glucuronic Acid
Phenylacetic acid

Analytical Methodologies for Research and Quantification of 4 Chloro Phenylamino Phenyl Acetic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating and purifying components from a mixture. For a compound like (4-Chloro-phenylamino)-phenyl-acetic acid, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a highly suitable method. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for a compound of this nature would involve a C18 column, which is a silica-based stationary phase with octadecyl carbon chains. sigmaaldrich.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated and to improve peak shape. sigmaaldrich.comsielc.com Detection is commonly achieved using a UV detector, as the phenyl and chloro-phenylamino moieties are strong chromophores. sigmaaldrich.com

ParameterTypical Value
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 5-20 µL
Column Temperature 25-35 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is invaluable for the identification of its potential volatile metabolites that may arise from in vitro or in vivo studies. For GC-MS analysis, non-volatile compounds like amino acids and their derivatives typically require a derivatization step to increase their volatility and thermal stability. d-nb.info Common derivatization agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. researchgate.net

Once derivatized, the metabolites can be separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the ionized molecules. nih.gov

ParameterTypical Value
Derivatization Agent BSTFA with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250-280 °C
Oven Program Temperature gradient (e.g., 100°C to 300°C)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. A small amount of the compound is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. nih.gov The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the compound to the stationary phase.

For a compound with both acidic and amine functionalities, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid is often effective. nih.gov Visualization of the separated spots can be achieved under UV light, as the aromatic rings will absorb UV radiation, or by using staining reagents that react with the amine or carboxylic acid groups. scribd.com The retention factor (Rf) value can be calculated and compared to that of a standard. scribd.com

ParameterTypical Value
Stationary Phase Silica gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1)
Development In a saturated TLC chamber
Visualization UV lamp (254 nm) or Iodine vapor
Rf Value Dependent on the specific mobile phase composition

Spectrophotometric Methods for Quantification

Spectrophotometric methods are widely used for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and accessible method for the quantification of this compound in solution, provided that it is the only absorbing species present or that its absorbance can be distinguished from other components. The presence of the phenyl and substituted phenyl rings results in significant UV absorbance. nih.gov

To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, based on the Beer-Lambert law. The λmax for compounds with similar chromophores is typically in the range of 240-280 nm. nih.goveijppr.com

ParameterTypical Value
Solvent Ethanol, Methanol, or Acetonitrile
Wavelength Range 200-400 nm for spectrum scan
λmax Estimated to be around 250-260 nm
Path Length 1 cm (standard cuvette)
Calibration Range Dependent on molar absorptivity

Mass Spectrometry for Identification and Quantification in Complex Research Matrices (e.g., in vitro biological samples)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the selective and sensitive identification and quantification of compounds like this compound in complex biological matrices such as cell lysates or microsomal incubations. nih.govresearchgate.net

For quantification in in vitro samples, a typical workflow involves sample preparation to remove proteins and other interfering substances. rsc.org This can be achieved through protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE). rsc.org An internal standard, ideally a stable isotope-labeled version of the analyte, is added to the sample before preparation to account for any sample loss during processing and for variations in instrument response. researchgate.net

The prepared sample is then injected into an LC-MS/MS system. The compound is first separated from other matrix components by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. researchgate.net In the tandem mass spectrometer, the precursor ion (the ionized form of the analyte) is selected, fragmented, and one or more specific product ions are monitored. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity. uab.edu

ParameterTypical Value
Sample Preparation Protein precipitation or Solid-Phase Extraction
LC Column C18 or similar reversed-phase
Mobile Phase Acetonitrile/Methanol and water with formic acid or ammonium (B1175870) formate
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ or [M-H]-
Product Ion(s) (m/z) Specific fragments of the precursor ion

Future Research Directions and Unexplored Avenues for 4 Chloro Phenylamino Phenyl Acetic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency or Sustainability

The classical synthesis of phenylacetic acid derivatives often involves multi-step processes that may utilize harsh reagents or produce significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies for (4-Chloro-phenylamino)-phenyl-acetic acid.

Key research objectives in this area include:

Green Chemistry Approaches: Investigation into the use of greener solvents (e.g., water, supercritical CO2, or biodegradable solvents), replacing traditional volatile organic compounds. The development of catalytic systems, potentially using earth-abundant metals, could replace stoichiometric reagents, thereby reducing waste and improving atom economy.

One-Pot Syntheses: Designing a one-step or tandem reaction sequence could significantly improve efficiency over traditional multi-step procedures which often require purification of intermediates. organic-chemistry.org A practical one-step method for preparing related α-chloroketones from phenylacetic acid derivatives has been demonstrated, suggesting that similar streamlined approaches could be developed for the target compound. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control compared to batch processing. evitachem.com Future work could adapt existing synthetic methods, such as the hydrolysis of corresponding nitrile precursors, to a continuous flow setup, potentially enhancing yield and purity. evitachem.comgoogle.com

Biocatalysis: Exploring enzymatic routes for key bond-forming steps could offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing by-product formation.

Table 1: Proposed Future Synthetic Strategies

Strategy Objective Potential Methods Expected Outcome
Green Synthesis Reduce environmental impact Use of aqueous media, biodegradable solvents, non-toxic catalysts. Lower E-factor, safer process, reduced cost.
Process Intensification Increase efficiency and yield Development of one-pot reactions or continuous flow processes. organic-chemistry.orgevitachem.com Higher throughput, better process control, reduced reaction time.

| Biocatalysis | Enhance selectivity | Employing enzymes (e.g., lipases, nitrilases) for key transformations. | High enantioselectivity, mild reaction conditions, fewer by-products. |

Further Elucidation of Molecular Mechanisms of Action in Specific Biological Systems (in vitro)

The classification of this compound as a biochemical for proteomics research suggests it possesses biological activity, yet its precise molecular mechanisms are not well-defined. scbt.com Future in vitro studies are essential to uncover its mode of action.

Promising research avenues include:

Target Identification: Utilizing affinity-based proteomics or chemical probe-based pull-down assays to identify specific protein binding partners within cell lysates.

Enzyme Inhibition Assays: Phenylacetic acid (PAA) has been shown to affect key enzymes in metabolic pathways, such as the tricarboxylic acid (TCA) cycle in bacteria. nih.gov Future studies should test whether this compound can inhibit enzymes like malate (B86768) dehydrogenase (MDH) or succinate (B1194679) dehydrogenase (SDH) in relevant biological systems. nih.gov

Receptor Binding Studies: Given its structural features, the compound could interact with various cellular receptors. Radioligand binding assays or surface plasmon resonance (SPR) could quantify binding affinities to a panel of receptors, including those involved in pathways where related molecules are active.

Gene Expression Analysis: Treating specific cell lines (e.g., bacterial, plant, or mammalian) with the compound and subsequently performing transcriptomic analysis (RNA-seq) can reveal which cellular pathways are perturbed, offering clues to its mechanism. Research on related compounds shows that PAA levels can regulate the expression of genes involved in stress responses in bacteria. nih.gov

Exploration of New Structural Classes of Derivatives for Enhanced Molecular Probe Utility

Systematic structural modification of this compound can generate a library of derivatives with utility as molecular probes to investigate biological systems. The use of a fluorinated PAA derivative to act as a non-metabolizable tool compound provides a strong precedent for this approach. nih.gov

Future directions for derivatization include:

Affinity and Photoaffinity Probes: Introducing reactive moieties such as biotin (B1667282) for affinity purification or photo-activatable groups (e.g., benzophenones, azides) to covalently trap and identify binding partners in a biological context.

Fluorescent Labeling: Attaching a fluorophore to the molecule would enable visualization of its subcellular localization and trafficking via fluorescence microscopy.

Systematic SAR Studies: Creating a focused library of analogues by modifying the substituents on both phenyl rings. For example, varying the halogen at the 4-position of the chlorophenyl ring or introducing different groups on the other phenyl ring can help delineate the structure-activity relationship (SAR) for any observed biological effect. Examples of related, commercially available derivatives include (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid and (4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid. evitachem.comoakwoodchemical.com

Table 2: Potential Derivatives for Molecular Probe Development

Derivative Type Functional Group Added Intended Application Example from Related Research
Affinity Probe Biotin, Desthiobiotin Identification of protein targets via pull-down assays. N/A
Photoaffinity Probe Benzophenone, Aryl Azide Covalent cross-linking to binding partners upon UV irradiation. N/A
Fluorescent Probe BODIPY, Fluorescein Live-cell imaging and localization studies. N/A

| Tool Compound | Fluorine, Methyl | Probing metabolic stability and SAR. nih.gov | 4-fluoro-phenylacetic acid (4F-PAA). nih.gov |

Advanced Computational Modeling for Predictive Research

Computational methods can accelerate the discovery process by predicting the biological activities and properties of this compound and its derivatives, thereby guiding experimental work.

Key computational strategies to be explored:

Molecular Docking: Once potential protein targets are identified (see Section 9.2), molecular docking can be used to predict the binding mode and estimate the binding affinity of the compound. This has been successfully applied to related acetamide (B32628) derivatives to predict their interaction with cyclo-oxygenase (COX) enzymes. orientjchem.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of predicted binding poses and identifying key intermolecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives (Section 9.3) and measuring their biological activity (Section 9.2), a QSAR model can be built. This model can then predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. Machine learning algorithms are increasingly being used to build more sophisticated and predictive QSAR models.

Investigation of the Compound's Role in Specific Biochemical Pathways beyond Initial Observations

Initial findings on related phenylacetic acids (PAA) point to specific biochemical pathways that warrant investigation for this compound.

Bacterial Metabolism and Stress Response: In bacteria like Acinetobacter baumannii, the PAA catabolic pathway is linked to antibiotic stress resistance. nih.gov Future research should determine if this compound can modulate this pathway, potentially acting as an inhibitor or a substrate, and whether it can alter bacterial susceptibility to antibiotics.

Plant Auxin Homeostasis: PAA is a natural auxin in plants, and its metabolism can overlap with that of the primary auxin, indole-3-acetic acid (IAA). biorxiv.org It is crucial to investigate whether this compound exhibits auxin-like activity or if it can interfere with the synthesis, transport, or signaling of natural auxins in plants.

DNA Interaction: The related compound phenylacetic acid mustard is known to react with deoxyribonucleosides, forming DNA adducts. nih.gov Experiments should be conducted to determine if this compound or its metabolites can similarly interact with DNA, a mechanism with significant toxicological and pharmacological implications. nih.gov

Application in Materials Science or Chemical Engineering Research (at a fundamental level)

Beyond biology, the fundamental physicochemical properties of this compound could be of interest in materials science.

Polymorphism and Crystallization: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with distinct physical properties like solubility and stability. A systematic study of the crystallization of this compound from various solvents could identify different polymorphs. mdpi.com Characterizing these forms using techniques like X-ray diffraction and differential scanning calorimetry would provide fundamental materials data.

Co-crystal Engineering: Investigating the potential of this compound to form co-crystals with other molecules (co-formers) could lead to new materials with tailored properties. The carboxylic acid and secondary amine groups provide hydrogen bonding sites that are conducive to forming stable co-crystal structures.

Self-Assembly and Supramolecular Chemistry: The molecule's structure, featuring both hydrogen bond donors and acceptors as well as aromatic rings, makes it a candidate for studies in supramolecular self-assembly, potentially forming gels, liquid crystals, or other ordered structures under specific conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chloro-phenylamino)-phenyl-acetic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves coupling 4-chloroaniline with phenylacetic acid derivatives. For example, nucleophilic substitution or amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) can yield the target compound. Purification via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (using ethanol/water mixtures) is recommended. Purity optimization requires analytical validation by HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of unreacted precursors or byproducts .

Q. How is this compound characterized analytically?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and the acetic acid moiety (δ 3.6–3.9 ppm). ¹³C NMR confirms the carbonyl group (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak at m/z 277.05 (C₁₄H₁₁ClN₂O₂) .
  • HPLC : Use a reversed-phase C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (60:40) for retention time consistency .

Q. What biological activities are associated with this compound?

  • Methodology : Structural analogs like phenylacetic acid (PAA) exhibit auxin-like activity in plant growth regulation. Bioassays (e.g., wheat coleoptile elongation or root inhibition tests) can assess auxin activity. Chlorine substitution may enhance stability or receptor binding affinity. Comparative studies with 4-Cl-IAA (4-chloroindole-3-acetic acid) can clarify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do stereochemical variations impact the bioactivity of this compound?

  • Methodology : Enantiomeric separation via chiral chromatography (Chiralpak IA column, hexane/isopropanol mobile phase) isolates R/S isomers. Bioactivity comparisons (e.g., auxin-responsive gene expression in Arabidopsis) reveal stereospecific effects. Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodology : Discrepancies may arise from:

  • Purity : Validate via HPLC-MS to exclude impurities (e.g., 4-chlorophenoxyacetic acid, a common byproduct) .
  • Assay Conditions : Standardize pH (6.0–7.0 for auxin assays) and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Metabolic Stability : Use LC-MS/MS to track degradation in plant tissues or cell cultures over time .

Q. How can computational modeling predict the interaction of this compound with auxin receptors?

  • Methodology : Perform molecular docking (AutoDock Vina) using the TIR1-Aux/IAA co-receptor structure (PDB ID: 2P1Q). Key parameters include binding energy (ΔG) and hydrogen bonding with residues like Ser438 and Lys847. Validate predictions with site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Q. What are the degradation pathways of this compound in soil or aqueous environments?

  • Methodology : Simulate environmental conditions (pH 5–9, UV light exposure) and analyze degradation products via GC-MS. Key intermediates may include 4-chloroaniline (monitored at m/z 127) and phenylglyoxylic acid. Microbial degradation studies (using Pseudomonas spp.) assess biodegradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.